1-(1-methyl-1H-imidazol-2-yl)piperidin-3-amine dihydrochloride
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Overview
Description
1-(1-methyl-1H-imidazol-2-yl)piperidin-3-amine dihydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a piperidine ring and an imidazole moiety.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 1-methyl-1H-imidazole-2-carboxylic acid and piperidin-3-amine.
Reaction Steps: The carboxylic acid group of 1-methyl-1H-imidazole-2-carboxylic acid is first activated using reagents like thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with piperidin-3-amine to form the amide bond.
Hydrochloride Formation: The resulting amide is treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods:
Batch vs. Continuous Processes: In an industrial setting, the synthesis can be carried out using either batch or continuous processes, depending on the scale and desired purity.
Purification: The final product is purified using crystallization techniques to ensure high purity and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the conversion of the imidazole ring to its corresponding N-oxide.
Reduction: Reduction reactions can be performed to reduce the imidazole ring or the piperidine ring.
Substitution: Substitution reactions can occur at various positions on the imidazole and piperidine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: N-oxide derivatives of the imidazole ring.
Reduction Products: Reduced forms of the imidazole and piperidine rings.
Substitution Products: Substituted derivatives at different positions on the rings.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic compounds.
Biology: It serves as a ligand in biological studies, interacting with various receptors and enzymes.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-(1-methyl-1H-imidazol-2-yl)piperidin-3-amine dihydrochloride exerts its effects involves its interaction with molecular targets such as receptors and enzymes. The imidazole ring can act as a hydrogen bond donor or acceptor, facilitating binding to biological targets. The piperidine ring contributes to the overall molecular shape and binding affinity.
Comparison with Similar Compounds
1-(1-methyl-1H-imidazol-2-yl)ethanone
1-(1-methyl-1H-imidazol-2-yl)propan-1-one
(1-methyl-1H-imidazol-2-yl)methanol
Uniqueness:
Structural Differences: The presence of the piperidine ring in 1-(1-methyl-1H-imidazol-2-yl)piperidin-3-amine dihydrochloride distinguishes it from other similar compounds, which lack this feature.
Functional Groups: The amine group on the piperidine ring provides additional reactivity and potential for further functionalization.
Properties
CAS No. |
2624136-47-4 |
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Molecular Formula |
C9H18Cl2N4 |
Molecular Weight |
253.17 g/mol |
IUPAC Name |
1-(1-methylimidazol-2-yl)piperidin-3-amine;dihydrochloride |
InChI |
InChI=1S/C9H16N4.2ClH/c1-12-6-4-11-9(12)13-5-2-3-8(10)7-13;;/h4,6,8H,2-3,5,7,10H2,1H3;2*1H |
InChI Key |
MZUHOCIGCORZGP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1N2CCCC(C2)N.Cl.Cl |
Purity |
95 |
Origin of Product |
United States |
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